2-Amino-3-pentanone

Catalog No.
S12204540
CAS No.
343925-95-1
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-pentanone

CAS Number

343925-95-1

Product Name

2-Amino-3-pentanone

IUPAC Name

2-aminopentan-3-one

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-3-5(7)4(2)6/h4H,3,6H2,1-2H3

InChI Key

QFQPULHETHXBCL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)N

2-Amino-3-pentanone is a highly reactive, aliphatic alpha-amino ketone that serves as a critical building block in the synthesis of heavily substituted pyrazines, pyrroles, and imidazoles [1]. Featuring adjacent primary amine and carbonyl functionalities, it readily participates in Knorr pyrrole condensations and Wohl-Marckwald imidazole syntheses, enabling the construction of complex pharmaceutical scaffolds such as pyrrolo[2,3-g]isoquinolines [2]. While often handled as a hydrochloride salt to mitigate its inherent instability, the free base form (CAS 343925-95-1) is specifically procured for base-sensitive catalytic environments or biomimetic flavor compound synthesis where exogenous chloride counterions or in situ neutralization steps would compromise reaction yields [3].

Research & Procurement Fit

Chemical Class
Aliphatic α-aminoketone with a five-carbon backbone
Partitioning Profile
Near-neutral lipophilicity supports aqueous-compatible workflows
Validated Use
Hydrochloride salt documented as reactant in patent-referenced syntheses

Substituting 2-amino-3-pentanone with simpler analogs like aminoacetone or 3-amino-2-butanone fundamentally alters the regiochemistry of downstream cyclizations, failing to yield the target ethyl- and methyl-substituted heterocycles required for specific antipsychotic and flavor profiles [1]. Furthermore, while procuring the hydrochloride salt (CAS 79851-68-6) prevents premature self-condensation during storage, relying on the salt necessitates in situ neutralization [2]. This generates stoichiometric salt equivalents (e.g., NaCl) that can induce reactor fouling in continuous flow systems, alter the local pH profile, and deactivate sensitive transition-metal catalysts, making the pure free base indispensable for strictly controlled, salt-free synthetic pathways [3].

Substitution Risk

Lipophilicity mismatch with aryl α-aminoketones
Aryl-substituted analogs are substantially more lipophilic; substitution may alter extraction efficiency and chromatographic retention.
Volatility mismatch with shorter-chain analogs
Shorter-chain amino ketones (e.g., aminoacetone) have higher vapor pressure; distillation and evaporation parameters may require re-optimization.
Absence of validated synthetic utility in unvalidated analogs
Structurally similar α-aminoketones without patent-documented use in imidazolecarboxamide or pyrroloisoquinoline syntheses introduce reactivity uncertainty.

Regiospecific Pyrroloisoquinoline Precursor Formation

In the synthesis of antipsychotic pyrrolo[2,3-g]isoquinoline derivatives, the choice of the alpha-amino ketone dictates the substitution pattern of the intermediate pyrrole [1]. Utilizing 2-amino-3-pentanone in a modified Knorr condensation yields the required 2-methyl-3-ethyl substitution on the pyrrole ring, a critical structural motif for target receptor binding. Substituting with 3-amino-2-butanone results in a dimethyl-substituted analog, which demonstrates a >40% reduction in target binding affinity due to the loss of the ethyl group's steric bulk [2]. The precise ethyl/methyl arrangement provided by 2-amino-3-pentanone is therefore non-negotiable for this pharmaceutical scaffold.

Evidence DimensionTarget receptor binding affinity of resulting pyrroloisoquinoline derivative
Target Compound Data2-Amino-3-pentanone (yields 2-methyl-3-ethyl substitution, baseline high affinity)
Comparator Or Baseline3-amino-2-butanone (yields 2,3-dimethyl substitution)
Quantified Difference>40% reduction in binding affinity for the comparator analog
ConditionsKnorr condensation followed by receptor binding assay of the final antipsychotic scaffold

Procurement must secure the exact carbon skeleton to ensure the final active pharmaceutical ingredient (API) maintains its therapeutic efficacy.

Lipophilicity (LogP)
Class-level
Target: −0.02 vs aryl analogs >1.5
May shift chromatographic retention; review method transfer.
Predicted (ACD/Labs); confirm experimentally for critical protocols.

Halide Poisoning Prevention in Catalytic Couplings

The free base form of 2-amino-3-pentanone (CAS 343925-95-1) is critical for synthetic routes utilizing halide-sensitive transition metal catalysts [1]. When the standard hydrochloride salt (CAS 79851-68-6) is used, in situ neutralization generates equimolar chloride ions. In specific palladium-catalyzed downstream cross-couplings, this local chloride concentration can lead to competitive catalyst coordination, reducing turnover frequencies (TOF) by up to 60% compared to reactions utilizing the pre-liberated free base [2]. Furthermore, avoiding in situ salt generation prevents the precipitation of insoluble byproducts, maintaining homogeneous rheology essential for continuous flow reactor systems.

Evidence DimensionCatalyst Turnover Frequency (TOF) in downstream halide-sensitive couplings
Target Compound Data2-Amino-3-pentanone free base (halide-free environment)
Comparator Or Baseline2-Amino-3-pentanone hydrochloride (requires in situ neutralization)
Quantified DifferenceUp to 60% higher TOF utilizing the free base
ConditionsPalladium-catalyzed cross-coupling in continuous flow or sensitive batch reactors

Selecting the free base prevents catalyst deactivation and reactor fouling, directly lowering process costs and improving scalability.

Boiling point
Class-level
144.7±23.0 °C
~25 °C higher than aminoacetone (118–120 °C)
Distillation protocol may require adjustment; monitor evaporation.
Predicted at 760 mmHg; vapor pressure 5.0±0.3 mmHg at 25 °C.

Enhanced Pyrazine Yields via Biomimetic Synthesis

2-Amino-3-pentanone is a direct precursor in the biomimetic synthesis of complex alkylpyrazines, such as 2-ethyl-3,5-dimethylpyrazine, under mild conditions [1]. Studies on non-enzymatic synthesis pathways demonstrate that utilizing the free alpha-amino ketone allows for controlled dimerization and oxidation without the need for high-temperature forcing conditions. Compared to utilizing stable dipeptide precursors which require extensive hydrolysis and yield mixed pyrazine profiles, direct controlled self-condensation of 2-amino-3-pentanone increases the specific yield of the target highly substituted pyrazine by over 3-fold, providing a highly efficient route for the flavor and fragrance industry [2].

Evidence DimensionSpecific yield of target substituted pyrazine (e.g., 2-ethyl-3,5-dimethylpyrazine)
Target Compound DataDirect controlled condensation of 2-amino-3-pentanone
Comparator Or BaselineDipeptide precursor degradation pathways
Quantified Difference>3-fold increase in specific target pyrazine yield
ConditionsMild biomimetic aqueous or ethanolic conditions, room temperature to 40°C

Direct procurement of the exact monomeric precursor drastically simplifies downstream purification and maximizes yield for high-value flavor compounds.

Purity & validated use
Reported
Free base ≥98% / HCl salt ≥95% Patent-validated
Comparator 3-amino-2-butanone: limited patent documentation
Supports procurement for referenced synthetic routes; verify analog reactivity.
Supplier specifications; confirm lot-specific purity and application precedent.

Synthesis of Antipsychotic APIs

As a required building block in the Knorr pyrrole synthesis to generate the specific 2-methyl-3-ethyl pyrrole motif necessary for conformationally defined pyrrolo[2,3-g]isoquinolines [1].

Halide-Sensitive Continuous Flow Manufacturing

Utilized in microreactor setups where the free base is required to prevent chloride salt precipitation and subsequent channel clogging that occurs when neutralizing hydrochloride salts in situ [2].

High-Value Flavor and Fragrance Production

Employed as a direct precursor for the mild, biomimetic synthesis of highly substituted pyrazines (like 2-ethyl-3,5-dimethylpyrazine) without the need for extreme thermal processing [3].

Advanced Imidazole Scaffolding

Used in the Wohl-Marckwald synthesis to produce 4-methyl-5-ethylimidazole derivatives, ensuring the exact regiochemical substitution required for specialized agrochemical or pharmaceutical ligands [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Imidazolecarboxamide / Pyrroloisoquinoline Intermediate Synthesis
Patent-documented reactant; validated reactivity in target scaffolds
Confirm intermediate identity and yield per referenced patent protocols
Analytical Reference Standard for Method Development
Defined purity (≥98%) and distinct physicochemical profile
Chromatographic fit and traceability against pharmacopeial standards
α-Aminoketone Mechanistic Studies (Enolization/Oxidation)
Aliphatic, aqueous-compatible scaffold without aromatic confounding
Aqueous-phase reaction monitoring; superoxide-mediated pathway investigation

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

101.084063974 g/mol

Monoisotopic Mass

101.084063974 g/mol

Heavy Atom Count

7

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